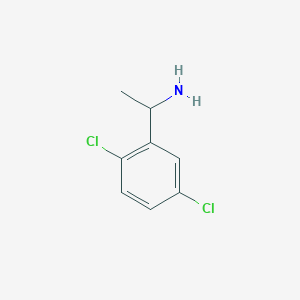

1-(2,5-Dichloro-phenyl)-ethylamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(2,5-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVIPUWVXFLYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404257 | |

| Record name | 1-(2,5-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603945-51-3 | |

| Record name | 2,5-Dichloro-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603945-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pivotal Role in Modern Chemical and Pharmaceutical Exploration

Arylethylamines, characterized by an aryl group attached to an ethylamine (B1201723) side chain, are fundamental building blocks in the synthesis of a wide array of more complex molecules. acs.org Their structural motif is prevalent in numerous natural products, as well as in compounds developed for pharmaceutical and agrochemical applications. acs.org The versatility of these compounds makes them a subject of enduring synthetic interest. acs.org

The significance of arylethylamines in contemporary research is underscored by their role as key intermediates in the development of new drugs. researchgate.netchemimpex.com The 2-phenethylamine structure, a core component of this class, is found in endogenous neurochemicals like dopamine (B1211576) and norepinephrine (B1679862), which are crucial for various physiological processes. nih.gov This natural precedent has inspired medicinal chemists to explore synthetic derivatives for their potential therapeutic applications. nih.gov The ability to modify the aryl ring and the ethylamine side chain allows for the fine-tuning of a molecule's properties, a critical aspect of drug discovery. nih.gov

The research into arylethylamines is not limited to their biological applications. These compounds are also valuable in the development of new synthetic methodologies. For instance, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of substituted arylethylamines, showcasing the ongoing efforts to create efficient and versatile chemical transformations. acs.org

A Comparative Look at Dichlorophenyl Ethylamine Isomers in Scientific Inquiry

Stereoselective Synthesis Approaches

The generation of enantiomerically pure 1-(2,5-dichlorophenyl)ethylamine is of significant interest, as the biological activity of its derivatives is often stereospecific. To this end, several advanced stereoselective synthetic methodologies have been established.

Asymmetric Catalytic Reductions of Ketone and Aldehyde Precursors

Asymmetric catalytic reduction of the corresponding prochiral ketone, 2,5-dichloroacetophenone, represents a direct and efficient pathway to enantiomerically enriched 1-(2,5-dichlorophenyl)ethylamine. This transformation is typically achieved through transfer hydrogenation or hydrogenation with molecular hydrogen, employing chiral catalysts to induce facial selectivity in the reduction of the carbonyl group. A variety of transition metal complexes, particularly those based on ruthenium, rhodium, and iridium, have been successfully utilized for this purpose. The choice of metal, chiral ligand, and reaction conditions plays a crucial role in determining both the conversion and the enantiomeric excess (ee) of the resulting alcohol, which is a precursor to the final amine.

Application of Chiral Ligands in Enantioselective Hydrogenation (e.g., Ru-BINAP Complexes)

A cornerstone of asymmetric hydrogenation is the use of chiral phosphorus ligands, with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives being prominent examples. bohrium.comnih.gov Ruthenium-BINAP complexes, often in combination with a chiral diamine, have proven to be highly effective catalysts for the asymmetric hydrogenation of aromatic ketones. acs.orgnih.gov The mechanism of these reactions is complex and has been the subject of extensive study. It is generally accepted that the reaction proceeds through a metal-ligand bifunctional mechanism, where a hydride from the metal and a proton from the diamine ligand are transferred to the ketone. acs.orgnih.gov The specific chirality of the BINAP ligand and the diamine dictates the stereochemical outcome of the reduction. For instance, the use of (S)-BINAP in conjunction with an appropriate diamine can selectively produce one enantiomer of the corresponding alcohol, which can then be converted to the desired amine. The efficiency of these catalytic systems can be influenced by factors such as hydrogen pressure, temperature, and the presence of a base. acs.orgnih.gov

| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Reference |

| trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | Acetophenone | 82% (R)-phenylethanol | acs.orgnih.gov |

| Chiral binap/pica-Ru(II) complexes | Pinacolone | 97-98% | aminer.org |

| Lutidine-based chiral pincer Manganese complexes | Various ketones | 85-98% | nih.gov |

Enantioselective Synthesis via Biocatalysis (e.g., Ketoreductases)

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. researchgate.net Ketoreductases (KREDs), a class of enzymes that catalyze the reduction of ketones to alcohols, have been widely applied in the asymmetric synthesis of chiral alcohols with high enantioselectivity. researchgate.net The use of recombinant KREDs offers several advantages, including high specificity, mild reaction conditions, and the potential for high substrate loading. For the synthesis of enantiomerically pure 1-(2,5-dichlorophenyl)ethanol, a suitable ketoreductase can be selected through screening of enzyme libraries to identify a biocatalyst that exhibits high activity and selectivity for 2,5-dichloroacetophenone. The resulting chiral alcohol can then be converted to the target amine, 1-(2,5-dichlorophenyl)ethylamine.

Classical and Modern Racemic Synthesis Routes

While stereoselective methods are crucial for producing enantiopure compounds, racemic synthesis routes remain valuable for certain applications and as a starting point for subsequent chiral resolution.

Direct Amination Protocols

Direct amination methods offer a straightforward approach to the synthesis of amines. Reductive amination of 2,5-dichloroacetophenone is a common strategy. researchgate.net This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and an amine source (such as ammonia or an ammonium (B1175870) salt), which is then reduced in situ to the desired amine. Various reducing agents, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation, can be employed for the reduction step. researchgate.net While this method directly yields the target amine, it typically produces a racemic mixture.

More recent developments in C-H amination offer the potential for more direct and atom-economical routes. nih.gov These methods, however, are still under active development for substrates like dichlorophenyl compounds.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions provide another classical route to 1-(2,5-dichlorophenyl)ethylamine. This approach typically involves the reaction of a suitable electrophile, such as 1-(2,5-dichlorophenyl)ethyl halide, with an amine nucleophile like ammonia. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom, displacing the halide leaving group to form the amine. savemyexams.com A significant drawback of this method is the potential for multiple substitutions, leading to the formation of secondary and tertiary amines as byproducts. savemyexams.com To favor the formation of the primary amine, a large excess of the ammonia nucleophile is often used. savemyexams.com The starting 1-(2,5-dichlorophenyl)ethyl halide can be prepared from the corresponding alcohol, which in turn can be synthesized by the reduction of 2,5-dichloroacetophenone.

Reductive Amination Strategies

Reductive amination stands as a powerful and widely employed method for the synthesis of amines from carbonyl compounds. In the context of producing this compound, the process typically involves the reaction of 2',5'-dichloroacetophenone with an amine source, followed by the in-situ or subsequent reduction of the resulting imine intermediate.

A variety of reducing agents and catalytic systems can be employed for this transformation, each with its own set of advantages regarding selectivity, yield, and functional group tolerance. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. harvard.eduorganic-chemistry.org Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel is another effective approach. researchgate.net

Recent advancements have focused on the development of more efficient and selective catalysts. For instance, Cp*Ir complexes bearing a 2-picolinamide moiety have been shown to effectively catalyze the direct reductive amination of ketones using ammonium formate as both the nitrogen and hydrogen source. organic-chemistry.org Furthermore, amorphous cobalt nanoparticles have been demonstrated as a highly active and selective catalyst for reductive amination using aqueous ammonia and hydrogen gas under relatively mild conditions. organic-chemistry.org

The choice of solvent and the control of pH are also critical parameters. For instance, when using sodium cyanoborohydride, maintaining a pH between 6 and 7 is crucial to selectively reduce the iminium ion without significant reduction of the starting ketone. harvard.edu Solvents like methanol (B129727), ethanol, and 1,2-dichloroethane (DCE) are commonly used. harvard.eduorganic-chemistry.org

Below is an interactive data table summarizing various reductive amination strategies applicable to the synthesis of this compound from 2',5'-dichloroacetophenone.

| Catalyst/Reducing Agent | Amine Source | Solvent | Key Conditions | Reference |

| Sodium Borohydride / Boric Acid | Ammonia/Ammonium Salt | Solvent-free | Activation with acid | organic-chemistry.org |

| Sodium Cyanoborohydride | Ammonia/Ammonium Salt | Methanol | pH 6-7 | harvard.edu |

| Sodium Triacetoxyborohydride | Ammonia/Ammonium Salt | 1,2-Dichloroethane | Mild and selective | organic-chemistry.org |

| H₂ / Metal Catalyst (e.g., Ru/Al₂O₃) | Ammonia | - | High pressure and temperature | researchgate.net |

| Cp*Ir complex / Ammonium Formate | Ammonium Formate | - | Transfer hydrogenation | organic-chemistry.org |

| Amorphous Cobalt Nanoparticles / H₂ | Aqueous Ammonia | - | 80 °C, 1-10 bar H₂ | organic-chemistry.org |

Multi-step Reaction Sequence Design

The synthesis of this compound often begins with more readily available starting materials, necessitating a multi-step reaction sequence. A common and economically viable starting point is 1,4-dichlorobenzene.

A typical synthetic route involves the Friedel-Crafts acylation of 1,4-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride, to produce the key intermediate, 2',5'-dichloroacetophenone. google.comguidechem.com This reaction is a cornerstone of aromatic chemistry and allows for the introduction of the acetyl group onto the dichlorinated benzene ring. One reported procedure involves reacting 1,4-dichlorobenzene with acetyl chloride and anhydrous aluminum chloride, followed by aqueous workup and purification by distillation, affording 2',5'-dichloroacetophenone in good yield. guidechem.com

Friedel-Crafts Acylation: 1,4-Dichlorobenzene is acylated with acetyl chloride using aluminum trichloride to yield 2',5'-dichloroacetophenone.

Reductive Amination: The resulting 2',5'-dichloroacetophenone is converted to this compound via one of the reductive amination strategies detailed in the previous section.

For the synthesis of chiral this compound, an asymmetric synthesis approach is required. This can be achieved through various methods, such as the use of a chiral auxiliary, a chiral catalyst, or the resolution of a racemic mixture. For instance, the asymmetric reduction of an imine derived from 2',5'-dichloroacetophenone using a chiral reducing agent could provide an enantiomerically enriched product. While specific examples for this exact compound are not prevalent in the provided literature, the asymmetric synthesis of the closely related 1-(2,4-dichlorophenyl) analogue has been achieved via the asymmetric reduction of the corresponding ketone intermediate using a chiral BINAL-H reagent. nih.gov This suggests that similar strategies could be effectively applied.

Industrial Scale Synthetic Considerations and Process Optimization

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges and considerations. The primary goals of industrial process optimization are to enhance efficiency, reduce costs, ensure safety, and minimize environmental impact. alliedacademies.org

Key areas for optimization in the synthesis of this compound include:

Raw Material Sourcing and Cost: The cost and availability of starting materials, such as 1,4-dichlorobenzene and the chosen reagents for acylation and reductive amination, are critical factors.

Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, and catalyst loading is crucial for maximizing yield and throughput while minimizing energy consumption. For the Friedel-Crafts acylation, precise control of temperature is necessary to manage the exothermic nature of the reaction and prevent side reactions. In reductive amination, the choice between high-pressure catalytic hydrogenation and the use of hydride reducing agents will depend on equipment availability, safety protocols, and cost.

Catalyst Selection and Recovery: For catalytic processes, the choice of catalyst is paramount. An ideal industrial catalyst should be highly active, selective, robust, and easily separable from the reaction mixture for recycling to reduce costs. Heterogeneous catalysts are often preferred in industrial settings for their ease of separation. mdpi.com

Solvent Selection and Recycling: The choice of solvent should consider not only its effect on the reaction but also its toxicity, environmental impact, and the ease of its recovery and reuse.

Product Isolation and Purification: Developing efficient and scalable methods for isolating and purifying the final product is essential. This may involve techniques such as distillation, crystallization, or chromatography. The choice of method will depend on the physical properties of this compound and the required purity specifications.

Waste Management: Minimizing waste generation and developing effective methods for treating and disposing of any byproducts and waste streams are critical for sustainable manufacturing. alliedacademies.org

By systematically addressing these factors through rigorous process development and optimization, the synthesis of this compound can be made more economically viable and environmentally responsible for large-scale production.

Chiral Resolution and Enantiomeric Purity Studies

Diastereomeric Salt Formation with Chiral Acids

One of the most robust and industrially favored methods for resolving racemic amines is through the formation of diastereomeric salts with an enantiomerically pure chiral acid. libretexts.orglibretexts.org The resulting diastereomeric salts, for instance, (R)-amine·(R)-acid and (S)-amine·(R)-acid, possess different solubilities, melting points, and crystal structures, which enables their separation. libretexts.org

The success of diastereomeric salt resolution hinges on the selection of an appropriate chiral resolving agent. Common choices for resolving basic amines include chiral carboxylic acids like tartaric acid, mandelic acid, and their derivatives. libretexts.org The selection process is often empirical, requiring screening of various agents to find one that forms a stable, crystalline salt with one enantiomer of the amine while the other diastereomeric salt remains preferentially in solution. nih.gov

For instance, in the resolution of racemic 1-phenylethanamine, a structurally similar, non-halogenated analog of the title compound, (+)-tartaric acid is frequently used. The reaction in a solvent like methanol (B129727) leads to the preferential crystallization of the (R)-amine-(+)-tartrate salt. pbworks.com Similarly, mandelic acid has proven effective in resolving phenylethylamines. A patented process for the resolution of D,L-alpha-phenethylamine found that using D(-)-mandelic acid resulted in the preferential crystallization of the D(+)-phenethylamine-mandelate salt with high efficiency. nih.gov While specific studies on 1-(2,5-dichloro-phenyl)-ethylamine are not prevalent, derivatives of tartaric acid have been successfully used to resolve other complex substituted phenylethylamines, such as the key intermediate in the synthesis of Apremilast, where (R,R)-4-chlorotartranilic acid was employed.

Table 1: Examples of Chiral Resolving Agents for Phenylethylamine Derivatives

| Racemic Amine | Chiral Resolving Agent | Result |

|---|---|---|

| 1-Phenylethanamine | (+)-Tartaric Acid | Preferential crystallization of one diastereomeric salt. pbworks.com |

| D,L-alpha-Phenethylamine | D(-)-Mandelic Acid | High-yield recovery of D(+)-phenethylamine. nih.gov |

The choice of solvent is as critical as the resolving agent itself. The solvent system influences the solubility of the diastereomeric salts and, therefore, the efficiency and selectivity of the crystallization. Key solvent properties include polarity (dielectric constant), proticity, and the ability to form hydrogen bonds. Often, a mixture of solvents is used to fine-tune these properties.

For example, in the resolution of 1-(2-hydroxyphenyl)ethylamines, aqueous alcohol solutions were found to be highly efficient. The presence of water molecules in the crystal lattice of the less-soluble diastereomeric salt helped reinforce the hydrogen-bonding network, thereby enhancing its precipitation. google.com In industrial processes, solvent choice is also guided by factors like cost, safety, and ease of recovery. The resolution of mandelic acid derivatives, for example, has been optimized using solvents like ethyl acetate, sometimes with the addition of water to modulate solubility and crystal formation.

Fractional crystallization is the physical method used to separate the formed diastereomeric salts. datapdf.com The process exploits the difference in solubility between the two diastereomers in a given solvent. By carefully controlling conditions such as temperature, concentration, and cooling rate, the less soluble diastereomer crystallizes out of the solution first. This solid can then be isolated by filtration.

The collected crystals are typically washed with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer. To achieve high enantiomeric purity, this recrystallization process may need to be repeated several times. Once a diastereomerically pure salt is obtained, the chiral resolving agent is removed, usually by an acid-base extraction, to yield the desired pure enantiomer of the amine. libretexts.orgpbworks.com

Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Processes)

Enzymatic kinetic resolution (EKR) offers a highly selective alternative for resolving chiral amines. This method utilizes enzymes, most commonly lipases, which can stereoselectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For amines, this often involves an enzyme-catalyzed acylation.

Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, are highly effective in the enantioselective acetylation of various phenylethylamine derivatives. nih.gov In a typical EKR of a racemic amine, an acyl donor (like ethyl acetate) is used with the lipase in an organic solvent. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) to form an amide, while the other (S-enantiomer) remains as the unreacted amine. The resulting mixture of amide and amine can then be separated by standard chemical techniques. While specific data for this compound is scarce, studies on the kinetic resolution of the structurally related 2-chloro-1-(3,4-dichlorophenyl)ethanol by lipase-catalyzed transesterification have shown high enantioselectivity, affording the separate enantiomers with ≥95% and ≥90% enantiomeric excess (ee), respectively. researchgate.net

Table 2: Lipase-Catalyzed Kinetic Resolution of a Related Halogenated Aryl Ethanol

| Substrate | Enzyme | Result | Enantiomeric Excess (ee) |

|---|

Dynamic Kinetic Resolution and Deracemization Strategies

A major drawback of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer is only 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in situ racemization of the unreacted (slower-reacting) enantiomer. beilstein-journals.orgprinceton.edu This allows for the theoretical conversion of 100% of the starting racemic material into a single, enantiomerically pure product.

For amines, DKR typically involves a lipase for the selective acylation and a metal catalyst (e.g., palladium or ruthenium-based) to facilitate the racemization of the unreacted amine. organic-chemistry.orgnih.govnih.gov For example, the DKR of 1-phenylethylamine (B125046) has been successfully achieved using Candida antarctica lipase B (CALB) combined with a ruthenium or palladium racemization catalyst, yielding the corresponding amide in high yield (>80%) and excellent enantiomeric excess (>97% ee). beilstein-journals.orgorganic-chemistry.orgnih.gov The application of such a chemoenzymatic DKR process to this compound could provide an efficient route to a single enantiomer.

Table 3: Example of Dynamic Kinetic Resolution of 1-Phenylethylamine

| Enzyme | Racemization Catalyst | Acyl Donor | Yield (Amide) | ee (Amide) |

|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Ruthenium Complex | Methyl Methoxyacetate | 83% | 98% beilstein-journals.org |

Methodologies for Enantiomeric Excess Determination in Research Contexts

Determining the enantiomeric purity, or enantiomeric excess (ee), of the resolved products is a crucial final step. The most common and reliable technique for this is chiral High-Performance Liquid Chromatography (HPLC). mdpi.com Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be detected as separate peaks.

For an amine like this compound, a suitable CSP would likely be based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. hplc.eu Specifically, phases containing a dichlorophenyl moiety, such as cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC), are designed to have strong interactions with analytes containing phenyl groups, especially those with electron-withdrawing substituents like chlorine. windows.net The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks in the chromatogram.

Other methods for determining enantiomeric purity include NMR spectroscopy using chiral solvating or derivatizing agents, and polarimetry, which measures the optical rotation of the sample, although HPLC is generally preferred for its accuracy and sensitivity.

Derivatization Chemistry and Functionalization Strategies

Formation of Amine Derivatives

The primary amine functionality of 1-(2,5-dichloro-phenyl)-ethylamine allows for a range of derivatization reactions, leading to the formation of secondary and tertiary amines, amides, and heterocyclic systems.

N-Alkylation Reactions and Mechanistic Insight (SN2 Pathway)

N-alkylation of this compound with alkyl halides typically proceeds through a nucleophilic aliphatic substitution mechanism, specifically the SN2 pathway. wikipedia.org In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com

The reaction is often complicated by the fact that the resulting secondary amine is generally more nucleophilic than the starting primary amine. masterorganicchemistry.commasterorganicchemistry.com This can lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com To achieve selective mono-alkylation, careful control of reaction conditions, such as the stoichiometry of the reactants, is crucial. masterorganicchemistry.com The use of a large excess of the primary amine can favor the formation of the secondary amine.

Mechanism of N-Alkylation (SN2):

Nucleophilic Attack: The nucleophilic primary amine attacks the electrophilic carbon of the alkyl halide.

Transition State: A five-coordinate transition state is formed where the N-C bond is forming and the C-Halide bond is breaking.

Product Formation: The halide is expelled, and a secondary ammonium salt is formed.

Deprotonation: A base, often another molecule of the primary amine, deprotonates the ammonium salt to yield the neutral secondary amine. youtube.com

An example of an N-alkylated derivative is 1-(2,5-dichlorophenyl)-N-ethyldecan-1-amine. nih.gov

Table 1: Examples of N-Alkylation Reactions

| Alkylating Agent | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Ethyl bromide | N-ethyl-1-(2,5-dichlorophenyl)ethylamine | Excess amine, mild conditions | masterorganicchemistry.com |

Amidation Reactions (e.g., with Carboxylic Acids or Acid Chlorides)

Amidation is a fundamental transformation that converts the primary amine of this compound into a stable amide linkage. This reaction can be achieved by reacting the amine with carboxylic acids or their more reactive derivatives, such as acid chlorides. nih.gov

When reacting with a carboxylic acid, a coupling agent is typically required to activate the carboxylic acid. researchgate.net Common coupling agents include carbodiimides and phosphonium (B103445) salts. nih.govresearchgate.net The reaction involves the formation of an activated intermediate which is then susceptible to nucleophilic attack by the amine. nih.gov The reaction of an amine with an acid chloride is generally more straightforward and often does not require an additional activating agent, proceeding readily to form the corresponding amide. nih.gov

These amidation reactions are crucial in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and pesticides. nih.govresearchgate.net

Table 2: Amidation Reaction Examples

| Reagent | Coupling Agent/Conditions | Product Type | Reference |

|---|---|---|---|

| Carboxylic Acid | Carbodiimide (e.g., DCC, EDC) | N-(1-(2,5-dichlorophenyl)ethyl)amide | nih.gov |

| Acid Chloride | Base (e.g., triethylamine, pyridine) | N-(1-(2,5-dichlorophenyl)ethyl)amide | nih.gov |

Cyclization and Heterocycle Formation (e.g., Pyrazole (B372694), Indole (B1671886), Furan Derivatives)

The amine functionality of this compound can be a key component in the synthesis of various heterocyclic compounds. These reactions often involve condensation with a bifunctional reagent, followed by an intramolecular cyclization.

Pyrazole Synthesis: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are significant in medicinal chemistry. nih.govhilarispublisher.comglobalresearchonline.net The synthesis can involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. While this compound is not a hydrazine itself, it can be a precursor to a substituted hydrazine or be incorporated into a molecule that later undergoes cyclization to form a pyrazole ring. For instance, it can be part of a larger fragment that reacts with a hydrazine to form a complex pyrazole derivative. mdpi.com

Indole Synthesis: The Fischer indole synthesis is a classic method for preparing indoles, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. Similar to pyrazole synthesis, this compound could be modified to form the necessary phenylhydrazine precursor.

Furan Synthesis: While less common, the amine could participate in multicomponent reactions that lead to highly substituted furans. For example, it could act as a nucleophile in a cascade reaction involving alkynes and aldehydes. beilstein-journals.org

The synthesis of complex heterocyclic structures often relies on the strategic incorporation of versatile building blocks like this compound. researchgate.net

Exploitation as a Versatile Chemical Building Block

The presence of both a reactive amine and a dichlorinated aromatic ring makes this compound a valuable starting material for the synthesis of more elaborate molecules. chemimpex.com

Role in the Synthesis of More Complex Organic Molecules

This compound serves as a key fragment in the assembly of larger, more complex organic structures. Its amine group provides a handle for peptide-like couplings and other carbon-nitrogen bond-forming reactions, while the dichlorophenyl group can be further functionalized through various cross-coupling reactions or nucleophilic aromatic substitution, although the latter is generally less facile. The synthesis of a benzo[f]chromene derivative, for example, involved the use of 2,5-dichlorobenzaldehyde, a related precursor, highlighting the utility of the 2,5-dichlorophenyl moiety in constructing complex polycyclic systems. mdpi.com

Integration into Key Intermediates for Pharmaceutical and Agrochemical Development

The this compound scaffold is found within the structure of intermediates for various biologically active compounds.

Pharmaceutical Intermediates: The dichlorophenyl group is a common feature in many pharmaceutical agents. For instance, related dichlorophenylpiperazine structures are key intermediates in the synthesis of neuroleptic drugs like aripiprazole (B633) and trazodone. jocpr.comgoogle.com The synthesis of such piperazine (B1678402) intermediates often involves the reaction of a dichloroaniline with bis(2-chloroethyl)amine. jocpr.com This highlights the importance of the dichloroaniline core, which is structurally related to this compound.

Agrochemical Intermediates: In the agrochemical sector, dichlorinated aromatic compounds are integral to many herbicides and insecticides. chemimpex.comdntb.gov.ua For example, 2,5-dichloroaniline (B50420) is a precursor for the herbicide dicamba, where it is converted to 2,5-dichlorophenol. google.comgoogle.com The structural similarity suggests that this compound could be a valuable intermediate in the synthesis of novel agrochemicals. echemi.com The synthesis of anthranilic diamide (B1670390) insecticides, for instance, utilizes substituted phenylhydrazine, which can be derived from aniline (B41778) precursors. mdpi.com

Biological Activity and Pharmacological Investigations

Neurotransmitter System Interactions

The pharmacological activity of phenylethylamine derivatives is often characterized by their interaction with monoamine neurotransmitter systems, including serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) pathways. These interactions can involve the inhibition of neurotransmitter reuptake transporters or direct binding to receptors, thereby modulating synaptic concentrations of these key signaling molecules.

Modulatory Effects on Serotonin Pathways (e.g., Reuptake Inhibition)

The serotonin (5-HT) system is a critical target for many psychoactive drugs. The serotonin transporter (SERT), responsible for the reuptake of serotonin from the synaptic cleft, is a primary site of action for many antidepressants. While no direct studies on 1-(2,5-dichloro-phenyl)-ethylamine's effect on SERT have been identified, research on structurally related compounds, such as certain substituted phenylethylamines, has explored their potential as SERT inhibitors.

Dopaminergic System Modulation

The dopaminergic system is integral to motor control, motivation, and reward. Dopamine receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. The modulation of these receptors is a key mechanism for antipsychotic and anti-Parkinsonian drugs. The affinity of a compound for these various dopamine receptor subtypes determines its specific pharmacological profile. Without experimental data, the interaction of this compound with dopaminergic pathways remains speculative.

Norepinephrine Reuptake Inhibition Studies

The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine and is a validated target for the treatment of conditions like ADHD and depression. Several potent and selective norepinephrine reuptake inhibitors (NRIs) belong to the phenylethylamine class. For instance, the substitution pattern on the phenyl ring is a key determinant of affinity and selectivity for NET. However, specific studies quantifying the norepinephrine reuptake inhibition by this compound are not available.

Receptor Binding and Selectivity Profiling

Sigma Receptor Ligand Characterization (Sigma 1 and Sigma 2 Binding Sites)

Sigma receptors (σ1 and σ2) are unique intracellular proteins that are not G-protein coupled. They are involved in a variety of cellular functions and are targets for a range of psychiatric and neurological drugs. The σ1 receptor has been cloned and is known to be modulated by various synthetic compounds, including some with a dichlorophenyl moiety. The σ2 receptor is also a target of interest for various therapeutic areas. The potential for this compound to act as a ligand at these sites has not been experimentally determined.

Interactions with Adrenergic Receptors (Alpha-1, Alpha-2, Beta-Adrenoceptor)

In addition to the norepinephrine transporter, direct interactions with adrenergic receptors (alpha and beta subtypes) can significantly influence a compound's pharmacological effects. Alpha-1 adrenergic receptors are typically involved in smooth muscle contraction, while alpha-2 receptors can modulate neurotransmitter release. Beta-adrenergic receptors are well-known for their roles in the cardiovascular system and other tissues. The binding profile of this compound at these adrenergic receptor subtypes has not been reported in the literature.

Serotonin Receptor (5-HT1, 5-HT2) Binding Studies

The serotonin (5-HT) system is a key target for many psychoactive drugs. The 5-HT1 and 5-HT2 receptor subtypes are particularly important in the context of mood, cognition, and perception. Research on various phenethylamine (B48288) analogues has shown that substitutions on the phenyl ring can dramatically alter their affinity for these receptors.

Generally, phenethylamine and its simpler derivatives have a relatively low affinity for serotonin receptors. However, the addition of specific substituents can enhance this affinity. For instance, studies on a range of phenethylamine derivatives have demonstrated that substitutions at the 2 and 5 positions of the phenyl ring can be optimal for high affinity at 5-HT2A receptors. nih.gov While direct binding data for this compound is unavailable, the presence of chlorine atoms at the 2 and 5 positions suggests that it may exhibit some affinity for 5-HT2 receptors. The electronegativity and size of the halogen atoms can influence the binding pocket interactions. It is hypothesized that halogen groups on the phenyl ring at the para position can have a positive effect on the binding affinity to the 5-HT2A receptor. nih.gov

The table below summarizes the binding affinities of some phenethylamine derivatives for the 5-HT2A receptor, providing a comparative context.

| Compound | Substitution | 5-HT2A Receptor Affinity (Ki, nM) |

| Phenethylamine | None | Low Affinity |

| 2C-B | 2,5-dimethoxy-4-bromo | High Affinity |

| (R)-2 | benzocyclobutene analogue | High Affinity |

This table presents data for related compounds to infer the potential activity of this compound.

Investigation of Affinity for Phencyclidine and Muscarinic Receptors

Currently, there is no published research investigating the binding affinity of this compound or closely related dichlorinated phenethylamines for phencyclidine (PCP) or muscarinic acetylcholine (B1216132) receptors. The phenethylamine scaffold is not typically associated with high affinity for these receptor systems, although comprehensive screening would be necessary to rule out any potential interactions.

Enzyme Inhibition Studies

The potential for this compound to act as an enzyme inhibitor has not been specifically studied. Phenethylamine derivatives can sometimes exhibit inhibitory activity against enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. However, without experimental data, any discussion on the enzyme inhibition profile of this specific compound would be purely speculative. Some substituted phenethylamine-based β-lactam derivatives have been shown to inhibit the β-lactamase enzyme. nih.gov

Diverse Biological Effects and Potential Therapeutic Avenues

The structural characteristics of this compound suggest several potential, though unconfirmed, therapeutic applications.

Research into Antidepressant Activity

Many antidepressant medications target the serotonergic and noradrenergic systems, and phenethylamine derivatives are known to interact with these systems. The precursor to phenethylamine, D-phenylalanine, has been investigated as an antidepressant and has shown potency in animal models of depression. srce.hrresearchgate.net It is thought that its effects may be mediated through an increase in phenethylamine levels in the brain. The structural similarity of this compound to other psychoactive phenethylamines suggests it could potentially modulate monoamine neurotransmission and, therefore, possess antidepressant-like properties. However, without preclinical studies, this remains a hypothesis.

Antimicrobial and Antifungal Efficacy Assessments

Some halogenated compounds and phenethylamine derivatives have demonstrated antimicrobial and antifungal properties. For example, β-phenylethylamine itself has been shown to reduce planktonic growth and biofilm formation of several bacterial pathogens, including E. coli and Staphylococcus aureus. nih.gov Furthermore, studies on other halogenated molecules, such as substituted 1-phenyl-5-mercaptotetrazoles, have revealed antifungal activity, with the effect of halogenation decreasing in the order of bromo > chloro > fluoro derivatives. nih.gov Novel phenethylamine-based β-lactam derivatives have also shown antibacterial activity against various bacterial isolates, although they did not exhibit antifungal properties. nih.govresearchgate.net New chloramphenicol (B1208) derivatives, which contain a dichloroacetyl tail, have also shown important antimicrobial activity. mdpi.com

The table below shows the minimum inhibitory concentration (MIC) for some phenethylamine-based β-lactam derivatives against bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

| Compound 19 (a β-lactam derivative) | S. aureus | 0.98 - 250 |

| Compound 19 (a β-lactam derivative) | E. coli | 0.98 - 250 |

This table presents data for related compounds to infer the potential activity of this compound.

Antiamoebic Activity Investigations

While there is no direct evidence for the antiamoebic activity of this compound, some research suggests that halogenated compounds could be a fruitful area for the development of new antiprotozoal agents. For instance, the benzothiazole (B30560) derivative Riluzole, which contains a trifluoromethoxy group, has shown anti-amoebic activity against Entamoeba histolytica. mdpi.com The presence of halogen atoms can increase the lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes and exert a therapeutic effect. mdpi.com However, the specific contribution of the dichloro-substitution in a phenethylamine scaffold to antiamoebic activity would require dedicated investigation.

Cytotoxic Effects on Cancer Cell Lines and Exploration in Cancer Therapy

Currently, there is no publicly available scientific literature detailing the cytotoxic effects of this compound on cancer cell lines. Comprehensive searches of established scientific databases and research publications did not yield any studies investigating the anti-cancer properties or potential therapeutic applications of this specific compound in oncology. Therefore, no data on its efficacy against any cancer cell lines can be presented.

Development as Antiviral Agents

Similarly, a thorough review of scientific literature found no evidence of research into the development of this compound as an antiviral agent. There are no published studies that have investigated its activity against any type of virus. As a result, information regarding its potential antiviral efficacy, mechanism of action, or spectrum of activity is not available.

Mechanistic Elucidation of Biological Actions

Molecular Target Identification and Characterization

The biological effects of phenethylamine (B48288) derivatives are primarily mediated through their interaction with various components of the monoamine neurotransmitter systems. While direct experimental binding data for 1-(2,5-dichloro-phenyl)-ethylamine is not extensively available in public literature, its structural architecture strongly suggests potential interactions with serotonin (B10506) (5-HT) receptors, dopamine (B1211576) (DA) receptors, and their respective transporters (DAT).

Substituted phenethylamines are well-documented as ligands for these neuroreceptors. wikipedia.orgmdpi.com The nature of the substitution on the phenyl ring plays a pivotal role in determining the affinity and selectivity for these targets. nih.gov For instance, many psychoactive phenethylamines exert their effects by modulating monoamine systems. wikipedia.org

Serotonin Receptors: Research on related halogenated phenethylamines indicates that the presence and position of halogen atoms can confer significant affinity for serotonin receptors, particularly the 5-HT2A subtype. nih.gov A study on various phenethylamine derivatives revealed that halogen groups on the phenyl ring can have a positive impact on the binding affinity for the 5-HT2A receptor. nih.gov It is hypothesized that the dichloro-substitution pattern of this compound could facilitate its binding to one or more 5-HT receptor subtypes, potentially acting as an agonist or antagonist.

Dopamine Receptors and Transporter: The phenethylamine scaffold is a core component of dopamine and other catecholamines. mdpi.com Consequently, substituted phenethylamines often exhibit affinity for dopamine receptors (D1 and D2 families) and the dopamine transporter (DAT). mdpi.comnih.gov The DAT is a key target for many psychostimulant drugs. mdpi.com Structure-activity relationship (SAR) studies on β-phenethylamine derivatives have demonstrated that substitutions on the aromatic ring are critical for their ability to inhibit dopamine reuptake. nih.gov This suggests that this compound may interact with the DAT, potentially inhibiting the reuptake of dopamine from the synaptic cleft.

Pathway Modulation Analysis

The interaction of this compound with its molecular targets is expected to trigger downstream signaling cascades, thereby modulating various cellular pathways.

Should this compound act as an agonist at G-protein coupled receptors (GPCRs) like the 5-HT or dopamine receptors, it could initiate a cascade of intracellular events. For example, activation of 5-HT2A receptors, which are Gq/11-coupled, typically leads to the activation of phospholipase C (PLC). This, in turn, results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels and activation of protein kinase C (PKC).

Conversely, if the compound interacts with the dopamine D2 receptor, which is a Gi/o-coupled receptor, it would likely inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Furthermore, if this compound inhibits the dopamine transporter, it would lead to an accumulation of dopamine in the synaptic space. This elevated dopamine concentration would result in enhanced and prolonged stimulation of post-synaptic dopamine receptors, thereby amplifying dopaminergic signaling. This mechanism is characteristic of several psychostimulant compounds. mdpi.com

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The specific biological activity of this compound is intrinsically linked to its chemical structure. The following subsections explore key structural features and their putative influence on the compound's pharmacodynamic profile.

Influence of Stereochemistry on Binding Affinities and Biological Activity

The ethylamine (B1201723) side chain of this compound contains a chiral center at the alpha-carbon. This gives rise to two stereoisomers: (R)-1-(2,5-dichloro-phenyl)-ethylamine and (S)-1-(2,5-dichloro-phenyl)-ethylamine. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different binding affinities for their molecular targets and, consequently, display distinct pharmacological and toxicological profiles.

For many phenethylamine derivatives, the biological activity resides predominantly in one enantiomer. For example, in docking simulations with the human dopamine transporter (hDAT), the (S)-form of a related phenethylamine derivative was found to be more stable in the binding site than the (R)-form. nih.gov This underscores the critical importance of stereochemistry in the interaction with biological macromolecules. The differential spatial arrangement of the functional groups in the (R) and (S) enantiomers of this compound would likely lead to different binding potencies and efficacies at its target receptors or transporters.

Impact of Halogen Substituents on Pharmacodynamic Profiles

The presence, number, and position of halogen atoms on the phenyl ring are major determinants of the pharmacological properties of phenethylamines. The two chlorine atoms at the 2 and 5 positions of the phenyl ring in this compound are expected to have a profound impact on its activity.

Halogenation can influence a molecule's lipophilicity, which affects its ability to cross biological membranes, including the blood-brain barrier. Furthermore, the electron-withdrawing nature of chlorine atoms alters the electronic distribution of the phenyl ring, which can affect binding interactions with target proteins.

Studies on para-halogenated phenethylamines have shown that the type of halogen influences the mechanism of action. nih.gov For instance, p-chlorophenethylamine appears to act indirectly by promoting serotonin release, whereas p-fluorophenethylamine acts as a direct serotonin agonist. nih.gov The 2,5-dichloro substitution pattern in the subject compound would create a unique electronic and steric profile that would dictate its specific interactions with receptor binding pockets.

Comparative Analysis with Structurally Related Pharmacological Agents

To contextualize the potential biological actions of this compound, it is useful to compare it with structurally related compounds with known pharmacological profiles.

Table 1: Comparison of this compound with Related Compounds

| Compound Name | Structural Features | Known/Putative Biological Actions |

|---|---|---|

| This compound | Phenethylamine with chlorine at C2 and C5 | Putative interaction with serotonin and dopamine systems. |

| Amphetamine | Phenethylamine with an alpha-methyl group | CNS stimulant; promotes release of dopamine and norepinephrine (B1679862). |

| p-Chloroamphetamine (PCA) | Amphetamine with chlorine at C4 | Potent serotonin releasing agent; neurotoxic. |

As shown in the table, small structural modifications to the phenethylamine backbone can lead to vastly different pharmacological effects. The addition of an alpha-methyl group, as seen in amphetamine, significantly enhances its stimulant properties. The position of the halogen is also critical; for example, the 4-chloro substitution in p-chloroamphetamine results in potent serotonin-releasing activity. The 2,5-disubstitution pattern is seen in hallucinogenic phenethylamines like the "2C" series, although in those cases the substituents are typically methoxy (B1213986) groups. unodc.org The dichloro-substitution in this compound places it in a unique position within this chemical space, and its precise pharmacological profile warrants direct experimental investigation.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic and Stereoelectronic Properties (e.g., DFT Calculations)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding a molecule's electronic structure. Such studies on 1-(2,5-dichloro-phenyl)-ethylamine would calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing chemical reactivity and stability. researchgate.net These calculations would also determine the molecular electrostatic potential (MEP) map, identifying regions of positive and negative charge that govern intermolecular interactions. While DFT studies exist for other dichlorophenyl derivatives, they have not been specifically published for this compound. researchgate.netaalto.fi

Molecular Docking Simulations for Ligand-Target Interactions (e.g., Enzyme Active Sites, Receptor Pockets)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target like a protein or enzyme. This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. A docking study would involve placing the 3D structure of this compound into the active site of a biologically relevant receptor and calculating the binding affinity and interaction modes. No molecular docking studies specifically featuring this compound as the ligand have been identified in the literature. Research has been conducted on other molecules with dichlorophenyl groups, but the findings are target- and molecule-specific. nih.gov

Conformational Analysis and Energy Landscape Mapping

Any flexible molecule like this compound can exist in multiple three-dimensional shapes, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable (lowest energy) conformations and map the energy landscape associated with these changes. This is vital because a molecule's biological activity is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. A comprehensive study of this nature for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

QSAR modeling is a statistical approach that correlates the chemical structure of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized molecules.

Prediction of Biological Activity Profiles

To build a QSAR model, a dataset of structurally related compounds with measured biological activities is required. The model then uses molecular descriptors (numerical representations of chemical properties) to create a mathematical equation that predicts activity. While QSAR studies have been performed on broad classes of compounds like phenethylamines or for specific activities like breast cancer cytotoxicity, no models specifically developed for or including this compound were found. nih.gov Such a study would be necessary to predict its potential biological effects based on its structural features.

Methodological Approaches to Toxicity Estimation via QSAR

Similar to predicting activity, QSAR can also be used to estimate the potential toxicity of a chemical. These in silico toxicology models are valuable for prioritizing compounds and reducing the need for animal testing. Methodologies involve building models from datasets of compounds with known toxicological endpoints. There is no evidence in the reviewed literature of this compound being included in such a study or of a specific QSAR model being developed to predict its toxicity profile.

Advanced Analytical and Characterization Methodologies in Research

The comprehensive characterization of 1-(2,5-Dichloro-phenyl)-ethylamine is crucial for its application in research. This involves a suite of advanced analytical techniques to confirm its chemical structure, assess its purity, and determine its stereochemical properties.

Advanced Research Applications and Case Studies

Role as a Precursor in the Synthesis of Complex Drug Candidates

The phenethylamine (B48288) scaffold is a cornerstone in medicinal chemistry, and the addition of dichloro-substituents on the phenyl ring provides a versatile starting point for constructing more complex drug molecules. The specific placement of chlorine atoms influences the molecule's reactivity and electronic properties, allowing chemists to build intricate molecular architectures.

Discovery and Development of Novel Chemical Entities with Enhanced Biological Activity

The 1-(2,5-Dichloro-phenyl)-ethylamine structural motif serves as a template for the discovery and development of new chemical entities with potential therapeutic value. Researchers modify this core structure to explore structure-activity relationships (SAR) and optimize biological effects against various targets.

One area of active research is the development of novel antimicrobial agents. By incorporating the dichlorophenyl moiety into different heterocyclic systems, scientists aim to create compounds with potent activity. For instance, studies on 2,5-disubstituted 1,3,4-oxadiazoles and 1,2,4-triazole (B32235) derivatives have shown that the presence of a dichlorophenyl group can be crucial for their fungicidal or antibacterial properties. nih.gov A series of new 1,2,4-triazole derivatives containing carboxamide fragments were synthesized and showed promising activity against plant pathogens, with some compounds demonstrating high efficacy in inhibiting fungal growth. mdpi.com

Similarly, research into anticancer agents has utilized related building blocks. A study on 2,5-diaminobenzamide (B14656821) derivatives, identified from a chemical library screening, led to the optimization of compounds with significant anti-proliferative activity against human cancer cell lines. nih.gov The most active compound from this series demonstrated an IC₅₀ of 1.0 µM and was found to induce apoptosis, highlighting the potential of this chemical space for developing new cancer therapeutics. nih.gov Another study focused on thiourea (B124793) derivatives, where a 1,3-bis(3,4-dichlorophenyl) thiourea showed potent antioxidant activity, indicating the versatility of the dichlorophenyl scaffold. mdpi.com

The table below summarizes the biological activities of representative compounds derived from scaffolds related to dichlorinated phenylamines, illustrating the potential for developing potent biological agents.

| Compound Class | Specific Compound Example | Target/Assay | Biological Activity (IC₅₀/EC₅₀/Inhibition) |

| Benzimidazole Derivatives | Compound 14h (a 1-ethyl-1H-benzoimidazole derivative) | Thrombin Inhibition | IC₅₀ = 3.39 nM |

| Diaminobenzamide Derivatives | Optimized 2,5-diaminobenzamide derivative (Compound 7) | Anti-proliferative (Human Cancer Cell Lines) | IC₅₀ = 1.0 µM |

| Dichlorophenyl Thiourea | 1,3-bis(3,4-dichlorophenyl) thiourea | Antioxidant (ABTS radical scavenging) | IC₅₀ = 52 µg/mL |

| 1,2,4-Triazole Derivatives | Compound 6j (N-(2-Chlorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide) | Antifungal (e.g., P. piricola) | EC₅₀ = 1.89 µg/mL |

This table presents data for compounds structurally related to this compound to illustrate the principle of developing biologically active molecules from similar precursors. mdpi.comnih.govmdpi.comnih.gov

Investigations in Interdisciplinary Fields Utilizing the Compound's Structural Motifs

The utility of the this compound structure extends beyond pharmaceuticals into various interdisciplinary fields, including agrochemicals and material science.

In the field of agricultural science, the dichlorophenyl motif is a key component in a number of pesticides. chemimpex.com The structural features are leveraged to design new fungicides and herbicides. For example, research has shown that combining a dichloroisothiazole group with a urea (B33335) structure, which is analogous to modifying a phenethylamine, can produce compounds with potent plant-protective properties. e3s-conferences.org These substances can act as elicitors, inducing a plant's natural defense mechanisms against fungal pathogens, offering a modern approach to crop protection. e3s-conferences.orgnih.gov The synthesis of novel 1,2,3-thiadiazole (B1210528) and isothiazole-based alaninates, which are structurally complex, also relies on precursors that share features with dichlorinated phenyl compounds. nih.gov

The phenethylamine backbone is also of significant interest in the field of forensic science and toxicology as it forms the core of many novel psychoactive substances (NPS). nih.gov Chemical modifications to the phenethylamine structure, including the addition of halogen substituents on the phenyl ring, are used to create "designer drugs" that mimic the effects of controlled substances. sigmaaldrich.comnih.gov Dichlorinated analogues of amphetamines and cathinones have been identified as NPS, highlighting how the same fundamental chemical scaffold can be repurposed for entirely different applications, posing new challenges for public health and law enforcement. nih.gov

Furthermore, in material science, aniline (B41778) derivatives are precursors to conductive polymers. capes.gov.br While not a direct application of this compound, the synthesis of materials like polyaniline from related monomers illustrates the potential for this class of compounds to be used in the development of advanced materials with specific electronic or physical properties. capes.gov.brmdpi.com

Research Challenges and Future Directions

Addressing Stereochemical Complexity in the Design and Development of New Chemical Entities

The presence of a stereocenter in 1-(2,5-dichloro-phenyl)-ethylamine means it exists as a pair of enantiomers, (R)-1-(2,5-dichloro-phenyl)-ethylamine and (S)-1-(2,5-dichloro-phenyl)-ethylamine. This chirality is a critical factor in drug design, as enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. drugtargetreview.comnih.gov A major challenge lies in the development of efficient and scalable methods for the synthesis and separation of these individual enantiomers to fully characterize their distinct biological profiles.

Traditional chemical synthesis of chiral amines often results in a racemic mixture, which is a 50:50 mixture of both enantiomers. openaccessgovernment.orglibretexts.org Resolving these mixtures is a non-trivial step. libretexts.org The development of stereoselective synthetic routes is therefore a primary objective.

Key Challenges in Stereochemical Control:

Asymmetric Synthesis: Developing highly enantioselective methods to produce one enantiomer preferentially is a significant hurdle. This often requires the use of expensive chiral catalysts or auxiliaries. nih.govnih.gov

Resolution of Racemates: While effective, classical resolution via diastereomeric salt formation can be laborious and often results in the disposal of at least 50% of the material if the unwanted enantiomer cannot be racemized and recycled. nih.govwikipedia.org

Chiral Stability: Ensuring that the desired enantiomer does not racemize (convert back to the racemic mixture) during synthesis, purification, or storage is crucial for maintaining enantiomeric purity and consistent biological activity. drugtargetreview.com

Future research must focus on creating robust and cost-effective asymmetric syntheses or dynamic kinetic resolutions. Biocatalytic methods, employing enzymes such as transaminases or lipases, offer a promising green alternative for producing enantiomerically pure amines with high selectivity under mild conditions. nih.govresearchgate.netwiley.com

Methodological Approaches to Optimizing Metabolic Stability and Pharmacokinetic Profiles

The metabolic stability and pharmacokinetic profile of a drug candidate are critical determinants of its clinical success. For this compound and its derivatives, the dichlorinated phenyl ring and the ethylamine (B1201723) moiety are potential sites for metabolic modification by enzymes, primarily the cytochrome P450 (CYP) family. pharmafocusasia.com Such metabolism can lead to rapid clearance from the body, reducing the drug's half-life and efficacy, or result in the formation of toxic metabolites.

A key challenge is to identify these "metabolic soft spots" and implement structural modifications to enhance stability without compromising the desired biological activity. pharmafocusasia.com

Strategies for Optimization:

| Strategy | Description | Potential Application to this compound |

| Halogen Substitution | Replacing hydrogen atoms with halogens (e.g., fluorine) at metabolically labile positions can block enzymatic action. | The existing chlorine atoms may already influence metabolism, but further strategic fluorination on the phenyl ring could enhance stability. |

| Deuterium Incorporation | Replacing hydrogen with its heavier isotope, deuterium, at a site of metabolic oxidation can slow the rate of metabolism due to the kinetic isotope effect. | Deuterating the benzylic position (the carbon attached to both the phenyl ring and the nitrogen) could significantly improve metabolic stability. |

| Structural Modification | Introducing sterically hindering groups near metabolic hotspots or incorporating the amine into a cyclic structure can prevent enzyme binding. pharmafocusasia.com | Converting the ethylamine side chain into a constrained ring system (e.g., an azetidine or pyrrolidine) could protect it from degradation. |

| Chiral Switching | In some cases, one enantiomer of a chiral drug is metabolized more slowly than the other. pharmafocusasia.com | A thorough investigation of the separate metabolic profiles of the (R)- and (S)-enantiomers is necessary to determine if one offers a superior pharmacokinetic advantage. |

Future work should involve in vitro metabolic studies using liver microsomes or hepatocytes to map the metabolic fate of this compound. This data would guide medicinal chemists in applying the above strategies to design next-generation analogs with optimized drug-like properties.

Strategies for Resolving Contradictory Bioactivity Results in Experimental Studies

In drug discovery, it is not uncommon to encounter conflicting bioactivity data for a compound from different studies or screening assays. nih.gov These discrepancies can arise from a variety of factors, including differences in assay protocols, experimental conditions (e.g., pH, temperature), reagent purity, and the inherent variability of biological systems. For a foundational chemical scaffold like this compound, ensuring the reliability and reproducibility of bioactivity data is paramount for making informed decisions in a research program.

Approaches to Data Validation and Reconciliation:

Standardization of Assays: Promoting the use of standardized and well-validated assay protocols across different laboratories can minimize variability and improve the comparability of results.

Orthogonal Assays: Confirming a biological finding using multiple, distinct assay formats that measure the same biological endpoint through different mechanisms can significantly increase confidence in the result. For example, a binding affinity result could be confirmed with a functional cell-based assay.

Data Curation and Verification: When using public databases like ChEMBL, researchers should critically evaluate the source of the data. youtube.com It is often necessary to consult the original publication to verify the experimental details and ensure the data has been transcribed correctly. nih.gov

Compound Purity and Identity Confirmation: A frequent source of contradictory results is the quality of the chemical sample. It is essential to confirm the identity, purity, and enantiomeric excess of this compound before biological testing to ensure that the observed activity is attributable to the compound of interest and not an impurity.

Future efforts should focus on creating consensus datasets by integrating and cross-validating information from multiple sources. nih.gov This, combined with rigorous internal validation of all chemical matter, will be crucial for building a reliable understanding of the biological activities of derivatives of this compound.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Indications

The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs that act on a wide range of biological targets, particularly within the central nervous system. mdpi.comnih.gov Derivatives of this scaffold are known to interact with adrenergic, dopamine (B1211576), serotonin (B10506), and trace amine-associated receptors (TAARs). mdpi.commdpi.com The specific substitution pattern of this compound suggests it could be a valuable starting point for exploring new therapeutic applications.

A significant research challenge is to move beyond the well-trodden paths and identify novel biological targets for this compound and its analogs. The vast and complex nature of the human proteome suggests that many potential interactions remain undiscovered.

Potential Avenues for Exploration:

| Target Class | Rationale | Potential Therapeutic Areas |

| Trace Amine-Associated Receptors (TAARs) | Simple 2-phenethylamines are endogenous ligands for TAARs, which are implicated in neurological and metabolic disorders. mdpi.com | Schizophrenia, depression, metabolic disorders. mdpi.com |

| Dipeptidyl Peptidases (DPPs) | Certain phenethylamine-based structures have been identified as inhibitors of DPP4, a key target in type 2 diabetes. mdpi.com | Type 2 Diabetes. mdpi.com |

| Carbonic Anhydrases (CAs) | Phenethylamine-based sulfamides have shown inhibitory activity against CAs, which are targets for glaucoma and certain cancers. mdpi.com | Glaucoma, obesity, cancer. mdpi.com |

| Ion Channels and Transporters | The phenethylamine (B48288) core can interact with various transporters (e.g., for dopamine, serotonin) and ion channels, modulating neuronal signaling. | Neurological and psychiatric disorders. |

Future research should employ high-throughput screening and chemogenomics approaches to test this compound and a library of its derivatives against a broad panel of biological targets. nih.gov This unbiased approach could uncover unexpected activities and open up entirely new therapeutic avenues for investigation. nih.gov

Integration of Green Chemistry Principles in Synthetic and Resolution Methodologies

Traditional chemical synthesis routes, particularly for complex molecules like chiral amines, often involve harsh reaction conditions, the use of toxic reagents and solvents, and the generation of significant chemical waste. openaccessgovernment.org There is a growing imperative within the chemical and pharmaceutical industries to adopt the principles of green chemistry to create more sustainable and environmentally benign processes.

For this compound, the key challenges are to develop synthetic and resolution methods that are not only efficient and selective but also minimize environmental impact. This involves considering factors like atom economy, energy efficiency, and the use of renewable resources. mdpi.comresearchgate.net

Green Chemistry Strategies:

Biocatalysis: The use of enzymes, such as transaminases, amine dehydrogenases, and lipases, offers a powerful green approach. acs.orgresearchgate.net These reactions are typically run in water under mild conditions, are highly stereoselective, and generate minimal waste. nih.govwiley.com For instance, a transaminase could be used to convert a prochiral ketone precursor directly into a single enantiomer of this compound. rsc.org

Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation is another highly efficient and atom-economical method for producing chiral amines. acs.org This approach avoids the need for stoichiometric chiral auxiliaries and can provide high enantioselectivity with very low catalyst loading.

Flow Chemistry: Conducting synthesis in continuous flow reactors instead of traditional batch reactors can improve safety, efficiency, and scalability. Flow processes often allow for better control over reaction parameters, leading to higher yields and purity, and can be more easily integrated with catalytic systems. rsc.org

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents is a core principle of green chemistry. mdpi.com

The future of synthesizing this compound and its derivatives will increasingly rely on the integration of these green methodologies. The development of robust enzymatic processes and efficient catalytic systems will be essential for the sustainable production of these important chemical building blocks. researchgate.net

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(2,5-Dichloro-phenyl)-ethylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation or reductive amination of halogenated benzaldehyde precursors. For example, 2,5-dichlorobenzaldehyde can react with ethylamine under reductive conditions (e.g., NaBH₄ in ethanol) to form the target compound. Key parameters include:

- Temperature : Optimal yields (70–85%) are achieved at 60–80°C .

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) minimize side reactions compared to protic solvents like ethanol .

- Catalysts : Bases such as triethylamine improve reaction efficiency by neutralizing HCl by-products .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid exposure to moisture, which may hydrolyze the amine group .

- Storage : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Stability tests indicate <5% degradation over 6 months under these conditions .

Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 7.3–7.5 ppm (aromatic protons), δ 3.1 ppm (CH₂NH₂), and δ 1.3 ppm (CH₃) .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 205.0 (C₈H₁₀Cl₂N⁺) .

- X-ray Crystallography : For absolute configuration verification, single-crystal analysis is ideal (e.g., CCDC deposition code: 42J) .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the enantiomeric purity of this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium catalysts to achieve enantiomeric excess (ee) >90% .

- Kinetic Resolution : Enzymatic methods (e.g., ω-transaminases) selectively convert one enantiomer, yielding >95% ee .

- Table 1 : Optimization Parameters for Enantioselective Synthesis

| Parameter | Optimal Value | Impact on ee |

|---|---|---|

| Temperature | 25°C | ↑ ee by 15% |

| pH | 8.5–9.0 | ↑ ee by 20% |

| Enzyme Loading | 10 mg/mL | ↑ ee by 30% |

| Source: Adapted from . |

Q. What strategies resolve discrepancies in reported biological activities of this compound across studies?

- Methodological Answer :

- Receptor Binding Assays : Perform competitive binding studies (e.g., against 5-HT₂A receptors) using radiolabeled ligands to standardize IC₅₀ measurements .

- Statistical Meta-Analysis : Pool data from multiple studies (n ≥ 5) and apply multivariate regression to identify confounding variables (e.g., solvent used in assays) .

Q. How do structural modifications at the ethylamine side chain affect the compound's receptor binding affinity?

- Methodological Answer :

- Methyl Substitution : Adding a methyl group to the ethylamine chain increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Fluorine Substitution : 2,2-Difluoroethylamine derivatives show 3-fold higher binding affinity for dopamine receptors due to electronegative effects .

- Table 2 : Structural Modifications and Pharmacological Effects

| Modification | Target Receptor | Δ Binding Affinity |

|---|---|---|

| 2,2-Difluoroethylamine | D₂ | +300% |

| N-Methylation | 5-HT₁A | -50% |

| Cyclopropylamine | σ₁ | +200% |

| Source: . |

Safety and Compliance

Q. What waste management protocols are recommended for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten